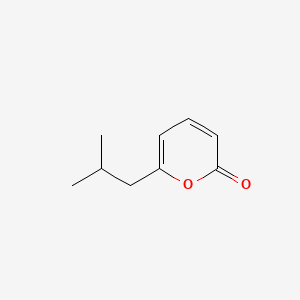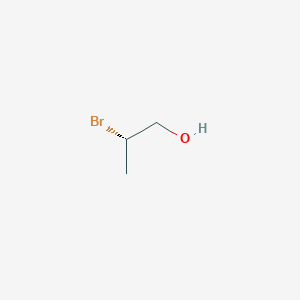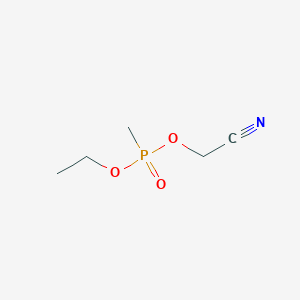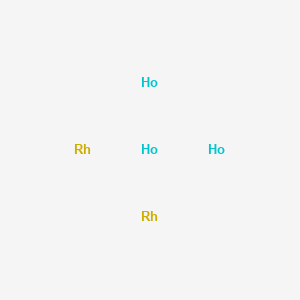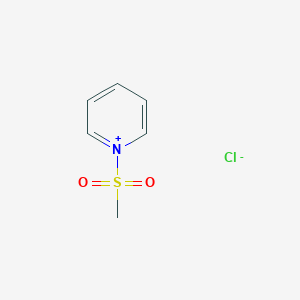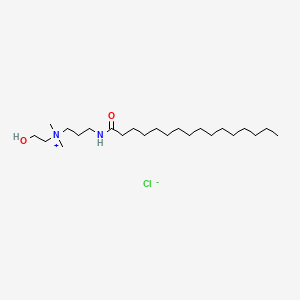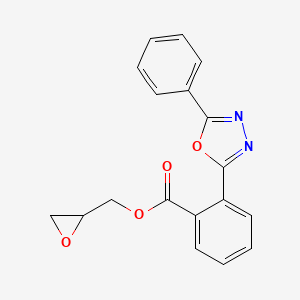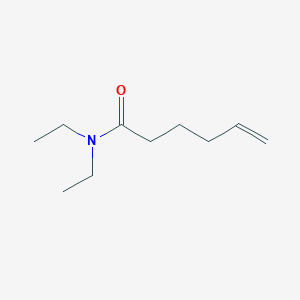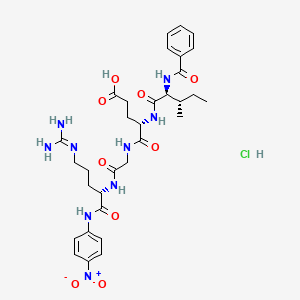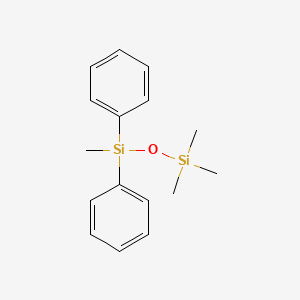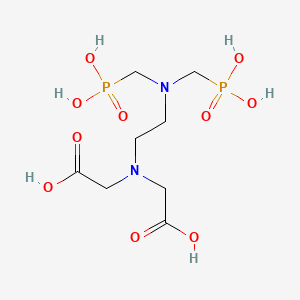
2-Bromocyclooct-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromocyclooct-2-en-1-ol is an organic compound with the molecular formula C8H13BrO. It is a brominated derivative of cyclooctene, featuring a hydroxyl group (-OH) and a bromine atom attached to the cyclooctene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromocyclooct-2-en-1-ol can be synthesized through various methods. One common approach involves the bromination of cyclooctene followed by hydrolysis. The bromination reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often include low temperatures to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Electrochemical methods for bromination have also been explored to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Bromocyclooct-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form cyclooct-2-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amine (NH2-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclooct-2-en-1-one or cyclooct-2-en-1-al.
Reduction: Formation of cyclooct-2-en-1-ol.
Substitution: Formation of cyclooct-2-en-1-ol or cyclooct-2-en-1-amine.
Scientific Research Applications
2-Bromocyclooct-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromocyclooct-2-en-1-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromocyclohexanol: A similar compound with a six-membered ring instead of an eight-membered ring.
2-Bromocyclooctanol: Lacks the double bond present in 2-Bromocyclooct-2-en-1-ol.
Cyclooct-2-en-1-ol: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxyl group on an eight-membered cyclooctene ring. This combination of functional groups and ring size imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
60996-51-2 |
|---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-bromocyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H13BrO/c9-7-5-3-1-2-4-6-8(7)10/h5,8,10H,1-4,6H2 |
InChI Key |
URUBYOXYVCJAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(C(CC1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




